molecular formula C5H7NO3 B1218548 beta-Ethynylserine CAS No. 64918-85-0

beta-Ethynylserine

Cat. No. B1218548
CAS RN: 64918-85-0
M. Wt: 129.11 g/mol
InChI Key: RBWXRFBKVDBXEG-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-beta-ethynylserine is a non-proteinogenic L-alpha-amino acid that is L-propargylglycine which is carrying a hydroxy group at the 3R position. It has a role as an antimetabolite, an antibacterial agent, a bacterial metabolite and a fungal metabolite. It is a terminal acetylenic compound and a non-proteinogenic L-alpha-amino acid. It derives from a L-propargylglycine. It is a tautomer of a L-beta-ethynylserine zwitterion.

Scientific Research Applications

Estrogenic Activity Research

Beta-ethynyl compounds, such as ethynyl estradiol, have been extensively researched for their estrogenic activity. Laws et al. (2000) explored the estrogenic activity of various chemicals, including ethynyl estradiol, using in vivo methods like the uterotrophic assay. They found significant estrogenic activity in prepubertal rats, highlighting the utility of these compounds in reproductive system disruption studies (Laws et al., 2000).

Receptor-Based Imaging Agents

Pomper et al. (1990) studied 16 alpha-fluoroestradiol (FES) analogs, including 17 alpha-ethynyl-substituted compounds. These analogs exhibited varying effects on estrogen receptor binding and were developed as imaging agents for detecting estrogen-receptor-containing structures, emphasizing the role of beta-ethynyl compounds in medical imaging (Pomper et al., 1990).

Cognitive Performance and Cortical Activity

A study by Baumeister et al. (2008) on phosphatidylserine (PS) demonstrated its effect on cognitive performance and cortical activity post-mental stress. This research provides insights into the potential applications of beta-ethynylserine in cognitive enhancement and stress-related studies (Baumeister et al., 2008).

Comparative Biological Studies

Research by Edgren et al. (1963) compared the biological effects of various compounds related to norethisterone, including 17alpha-ethynyl-17beta-hydroxy-13 beta-methyl-gon-4-en-3-one. This study highlighted the significance of beta-ethynyl compounds in understanding hormonal activities, potentially leading to therapeutic applications (Edgren et al., 1963).

Cholestatic Agents in Rats

Vore et al. (1983) investigated 17 alpha-ethynylestradiol-17 beta glucuronide conjugates as cholestatic agents in rats. This study underscores the potential of beta-ethynyl compounds in understanding bile flow disruptions and liver function (Vore et al., 1983).

Drug Discovery and Medicinal Chemistry

Talele (2020) discussed the significance of the acetylene (ethynyl) group in medicinal chemistry, emphasizing its role in targeting various therapeutic proteins and its use in drug discovery. This perspective sheds light on the broad applications of beta-ethynylserine in medicinal chemistry (Talele, 2020).

properties

CAS RN

64918-85-0

Product Name

beta-Ethynylserine

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxypent-4-ynoic acid

InChI

InChI=1S/C5H7NO3/c1-2-3(7)4(6)5(8)9/h1,3-4,7H,6H2,(H,8,9)/t3-,4+/m1/s1

InChI Key

RBWXRFBKVDBXEG-DMTCNVIQSA-N

Isomeric SMILES

C#C[C@H]([C@@H](C(=O)O)N)O

SMILES

C#CC(C(C(=O)O)N)O

Canonical SMILES

C#CC(C(C(=O)O)N)O

Other CAS RN

65207-64-9

synonyms

3-ethynylserine
beta-ethynylserine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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